molecular formula C18H19FN4 B3160506 2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine CAS No. 866050-81-9

2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine

Cat. No.: B3160506
CAS No.: 866050-81-9
M. Wt: 310.4 g/mol
InChI Key: ODXIBXDKDHHSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine (CAS: 866050-81-9, molecular formula: C₁₈H₁₉FN₄, molecular weight: 310.37 g/mol) is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. This scaffold is substituted with a 4-fluorophenyl group at position 2, a methyl group at position 7, and a piperidine moiety at position 5 . Its synthesis typically involves condensation reactions of 2-aminobenzimidazole derivatives with aldehydes and ketones under controlled conditions .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-5-piperidin-1-ylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c1-13-11-17(22-9-3-2-4-10-22)23-12-16(21-18(23)20-13)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXIBXDKDHHSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157740
Record name 2-(4-Fluorophenyl)-7-methyl-5-(1-piperidinyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866050-81-9
Record name 2-(4-Fluorophenyl)-7-methyl-5-(1-piperidinyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866050-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-7-methyl-5-(1-piperidinyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article explores its biological activity, focusing on various aspects such as synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy in different biological contexts.

  • Molecular Formula : C18H19FN4
  • Molecular Weight : 310.37 g/mol
  • CAS Number : 866050-81-9

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound's structure has been confirmed through various characterization techniques including NMR spectroscopy and X-ray crystallography, which indicate a planar conformation with specific interactions attributed to the fluorophenyl group.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds related to imidazo[1,2-a]pyrimidines. For instance, certain derivatives have shown promising activity against chikungunya virus (CHIKV), a mosquito-borne virus responsible for significant morbidity. In one study, optimized compounds displayed an EC50 value as low as 1 μM, indicating potent antiviral activity with minimal cytotoxic effects (CC50 > 100 μM) .

Enzyme Inhibition

The compound's analogs have been evaluated for their inhibitory effects on monoamine oxidases (MAO-A and MAO-B). For example, derivatives containing the piperidine moiety exhibited varying degrees of inhibition, with some achieving IC50 values in the low nanomolar range for MAO-B. This suggests potential applications in treating neurodegenerative diseases where MAO inhibition is beneficial .

Study 1: Antiviral Efficacy

In a study focusing on CHIKV inhibitors, several structural modifications were tested to enhance antiviral activity. The compound demonstrated a selectivity index (SI) greater than 61 when optimized, indicating a favorable therapeutic window .

Study 2: MAO Inhibition

Another research effort highlighted the structure-activity relationships of imidazo[1,2-a]pyrimidines in inhibiting MAO enzymes. The most potent inhibitors showed significant selectivity for MAO-B over MAO-A, which is crucial for minimizing side effects associated with broader enzyme inhibition .

Data Table: Summary of Biological Activities

Activity TypeCompoundEC50/IC50 ValueSelectivity Index
Antiviral (CHIKV)2-(4-Fluorophenyl)...1 μM>61
MAO-B InhibitionVarious Derivatives0.013 μMNot specified
CytotoxicityVarious DerivativesCC50 > 100 μMNot applicable

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural analogs of 2-(4-fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine, highlighting differences in substituents, molecular properties, and crystallographic behavior:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Fluorophenyl (C2), methyl (C7), piperidine (C5) C₁₈H₁₉FN₄ 310.37 Rigid imidazo-pyrimidine core; piperidine enhances solubility/basicity.
2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine 4-Fluorophenyl (C2), methyl (C7), 4-methylpiperazine (C5) C₁₈H₂₀FN₅ 325.38 Piperazine introduces additional nitrogen, increasing polarity and H-bonding.
5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine 4-Fluorophenyl (C2), methyl (C7), chlorine (C5) C₁₃H₉ClFN₃ 269.68 Chlorine enhances lipophilicity; lacks nitrogenous substituents at C3.
2-(4-Fluorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine 4-Fluorophenyl (C2), nitroso (C3) C₁₂H₇FN₄O 242.21 Nitroso group at C3 may confer redox activity or instability.
Ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine core, 2-fluorobenzylidene, 4-fluorophenyl, ester group C₂₂H₁₇F₂N₃O₃S 465.45 Thiazolo ring alters electronic properties; flattened sofa conformation.

Substituent Effects on Physicochemical Properties

  • Piperidine vs. Piperazine at C5 : Replacement of piperidine (in the parent compound) with 4-methylpiperazine (CAS: 866050-72-8) increases molecular weight by 15.01 g/mol and introduces an additional nitrogen atom. This modification likely enhances aqueous solubility and hydrogen-bonding capacity, critical for receptor interactions .
  • This may improve membrane permeability but reduce target affinity .
  • Such compounds are often intermediates in synthetic pathways .

Crystallographic and Conformational Differences

  • Imidazo[1,2-a]pyrimidine vs. Thiazolo[3,2-a]pyrimidine : and describe thiazolo-pyrimidine derivatives with fluorophenyl groups. The thiazolo ring introduces sulfur, altering electron density and conformational preferences. For example, the pyrimidine ring adopts a flattened sofa conformation in the thiazolo analog , whereas imidazo-pyrimidines typically exhibit planar or slightly puckered geometries .
  • Dihedral Angles and Packing: In thiazolo-pyrimidines, dihedral angles between fluorophenyl groups and the core range from 9.6° to 88.16°, influencing crystal packing via C–H···O/N and π–π interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of 2-aminobenzimidazole derivatives with fluorophenyl-containing aldehydes. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (80–120°C), and stoichiometric ratios of reagents like ethyl 3-oxohexanoate. Statistical design of experiments (DoE) can optimize yield by varying factors like reaction time, catalyst loading, and pH . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain, critical for confirming the imidazo[1,2-a]pyrimidine core and fluorophenyl orientation .
  • HRMS : Validate molecular formula (e.g., C21H20FN5) with <2 ppm mass error .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize target-agnostic assays:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Kinase Inhibition : Broad-spectrum kinase profiling (e.g., KDR, EGFR) using fluorescence polarization .
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for fluorophenyl and piperidine modifications?

  • Methodological Answer :

  • Analog Synthesis : Replace 4-fluorophenyl with chloro-, methoxy-, or trifluoromethyl groups; vary piperidine with morpholine or thiomorpholine .
  • Biological Testing : Compare IC50 values across analogs in kinase assays to identify substituent-dependent activity trends.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to map binding poses in kinase active sites (e.g., PDB 5P1) and calculate binding energies .

Q. How should contradictory data in biological activity profiles be resolved?

  • Methodological Answer :

  • Assay Reprodubility : Replicate experiments across independent labs with standardized protocols (e.g., ATP concentration in kinase assays).
  • Off-Target Profiling : Use proteome-wide affinity chromatography (Chemoproteomics) to identify non-canonical targets .
  • Metabolite Analysis : LC-HRMS to detect active metabolites that may explain discrepancies in cell-based vs. enzyme assays .

Q. What computational strategies can predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • In Silico Metabolism : Use software like MetaSite to predict Phase I/II metabolism sites (e.g., piperidine N-oxidation, fluorophenyl hydroxylation) .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks based on structural fragments .

Q. How can reaction mechanisms for novel derivatives be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via in situ FTIR or stopped-flow spectroscopy .
  • Isotope Labeling : Use 18O-labeled reagents to trace oxygen incorporation in oxidation steps .
  • DFT Calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps and catalytic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.